molecular formula C8H11NO B1321395 2-Propylpyridin-4-ol CAS No. 1159814-21-7

2-Propylpyridin-4-ol

Cat. No.: B1321395
CAS No.: 1159814-21-7
M. Wt: 137.18 g/mol
InChI Key: UVMQOUSGQCFSAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propylpyridin-4-ol is an aromatic organic compound with the chemical formula C8H11NO It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the fourth position and a propyl group at the second position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propylpyridin-4-ol can be achieved through several methods. One common approach involves the alkylation of pyridin-4-ol with a suitable propylating agent under basic conditions. For example, pyridin-4-ol can be reacted with 1-bromopropane in the presence of a base such as potassium carbonate to yield this compound.

Another method involves the use of a Grignard reagent. Pyridin-4-ol can be treated with propylmagnesium bromide, followed by hydrolysis to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of pyridin-4-ol derivatives in the presence of a suitable catalyst can also be employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Propylpyridin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a dihydropyridine derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.

Major Products Formed

    Oxidation: 2-Propylpyridin-4-one

    Reduction: 2-Propyl-1,4-dihydropyridine

    Substitution: 2-Propylpyridin-4-yl chloride or bromide

Scientific Research Applications

2-Propylpyridin-4-ol has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has explored its potential therapeutic effects in diseases such as Parkinson’s disease, Alzheimer’s disease, and cancer.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Pyridin-4-ol
  • 2-Methylpyridin-4-ol
  • 2-Ethylpyridin-4-ol

Comparison

2-Propylpyridin-4-ol is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. Compared to pyridin-4-ol, the propyl group increases the compound’s hydrophobicity, potentially enhancing its ability to interact with lipid membranes or hydrophobic pockets in proteins. This can result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-propyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-3-7-6-8(10)4-5-9-7/h4-6H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMQOUSGQCFSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)C=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617105
Record name 2-Propylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159814-21-7
Record name 2-Propylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.